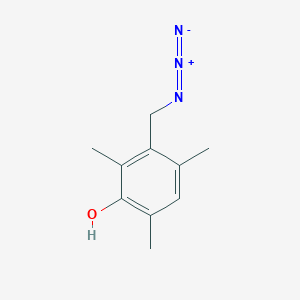
3-(Azidomethyl)-2,4,6-trimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)-2,4,6-trimethylphenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-2,4,6-trimethylphenol typically involves the introduction of an azido group to a pre-existing phenol derivative. One common method is the bromination of 2,4,6-trimethylphenol followed by nucleophilic substitution with sodium azide. The reaction conditions often include:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Azidation: Reacting the brominated intermediate with sodium azide (NaN₃) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-2,4,6-trimethylphenol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), polar solvents (DMF, DMSO), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to moderate heat.
Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst, room temperature.
Major Products
Substitution: Various substituted phenols depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-2,4,6-trimethylphenol.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
3-(Azidomethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-2,4,6-trimethylphenol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In biological systems, the azido group can be used to label proteins or nucleic acids, allowing for their detection and analysis.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- 3-(Azidomethyl)heptane
Uniqueness
3-(Azidomethyl)-2,4,6-trimethylphenol is unique due to its phenolic structure, which imparts specific chemical properties such as acidity and the ability to form hydrogen bonds. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in biological labeling.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(azidomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13N3O/c1-6-4-7(2)10(14)8(3)9(6)5-12-13-11/h4,14H,5H2,1-3H3 |
InChI Key |
TWBOKTOZKCEMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CN=[N+]=[N-])C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


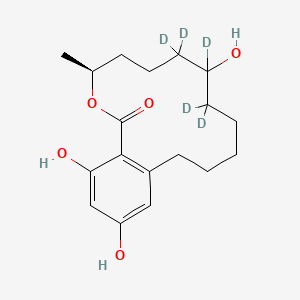
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
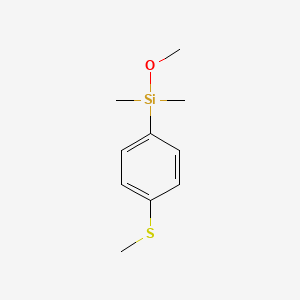


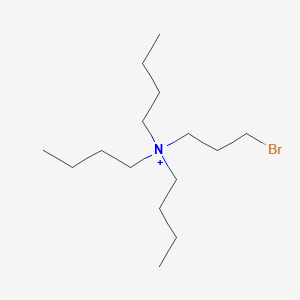
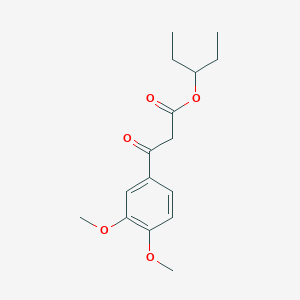
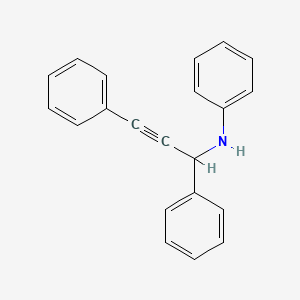


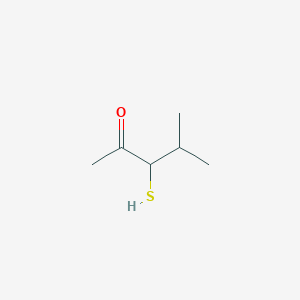
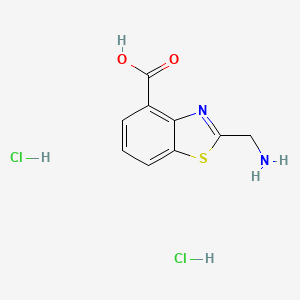
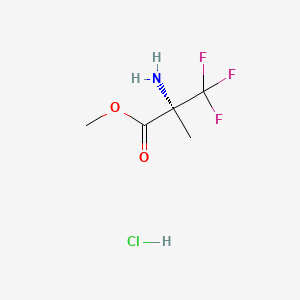
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)
